Dinoterb (2-tert-butyl-4,6-dinitrophenol, CAS 1420-07-1) is a highly lipophilic dinitrophenol derivative recognized primarily for its potent uncoupling of oxidative phosphorylation . While historically utilized as an agrochemical, its current procurement relevance is strictly limited to specialized analytical standards, toxicology reference materials, and controlled biochemical research [1]. Characterized by a stable solid state at room temperature and very low aqueous solubility, Dinoterb serves as a critical benchmark for evaluating membrane-permeable protonophores and assessing the environmental degradation of sterically hindered nitrophenols .
Workflow
Mitochondrial uncoupling mechanism research
Selection
Analytical reference standard for dinitrophenol methods
Context
Restricted-use research compound; not for field or commercial application
Substituting Dinoterb with its closest structural analog, Dinoseb (the sec-butyl isomer), or the simpler DNOC (the methyl analog), fundamentally alters the material's physical handling and phase-partitioning behavior. Dinoseb is a low-melting solid that often transitions to a viscous liquid in warm ambient conditions, which complicates precise gravimetric weighing and solid-state stability [1]. Furthermore, the tert-butyl group in Dinoterb imparts a distinct pKa shift and a roughly 10-fold reduction in aqueous solubility compared to Dinoseb [2]. These differences dictate that using a generic dinitrophenol substitute will skew partition coefficients, alter buffer speciation profiles, and introduce handling inconsistencies in high-precision analytical or toxicological workflows.
In-class substitution with dinoseb may shift acute toxicity endpoints; LD50 profiles are not interchangeable.
Analytical detection sensitivity varies between dinitrophenols; method parameters require compound-specific validation.
Soil half-life and volatility differ substantially; environmental fate models cannot substitute dinoterb with dinoseb or DNOC.
Dinoterb exhibits a melting point of 125.5-126.5 °C, making it a highly stable crystalline solid at room temperature . In stark contrast, its sec-butyl analog, Dinoseb, has a melting point of 38-42 °C, causing it to become a viscous liquid or semi-solid under slightly elevated ambient conditions[1].
| Evidence Dimension | Melting Point |
| Target Compound Data | 125.5-126.5 °C (Solid) |
| Comparator Or Baseline | Dinoseb: 38-42 °C (Low-melting solid / viscous liquid) |
| Quantified Difference | ~85 °C higher melting point |
| Conditions | Standard ambient laboratory conditions |
Ensures the compound remains a stable, easily weighable crystalline solid, eliminating the handling and formulation difficulties associated with low-melting analogs.
The steric bulk of the tert-butyl group in Dinoterb restricts its aqueous solubility to just 4.5 mg/L at pH 5 (20 °C) [1]. Conversely, Dinoseb exhibits an aqueous solubility of approximately 52 mg/L under similar conditions . This represents a roughly 10-fold decrease in water solubility for Dinoterb.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 4.5 mg/L (at pH 5, 20 °C) |
| Comparator Or Baseline | Dinoseb: ~52 mg/L (at 20-25 °C) |
| Quantified Difference | ~10-fold lower aqueous solubility |
| Conditions | Aqueous media at 20-25 °C |
The enhanced lipophilicity is critical for assays requiring strict organic-phase partitioning or high retention in lipid membranes.
Dinoterb has a documented pKa of 5.0, whereas Dinoseb has a lower pKa of 4.4 to 4.62 [1]. Because dinitrophenols act as protonophores by crossing membranes in their undissociated state, this pKa shift means Dinoterb remains neutral and membrane-permeable at slightly higher, more physiologically relevant pH levels than Dinoseb[2].
| Evidence Dimension | Acid Dissociation Constant (pKa) |
| Target Compound Data | pKa = 5.0 |
| Comparator Or Baseline | Dinoseb: pKa = 4.4 - 4.62 |
| Quantified Difference | ~0.4 - 0.6 unit shift toward neutral pH |
| Conditions | Aqueous buffer speciation at 20 °C |
Requires specific buffer adjustments during extraction and ensures prolonged membrane permeability at higher pH levels compared to Dinoseb.
Despite the significant differences in physical properties, Dinoterb maintains a potent baseline toxicity comparable to its analogs, with an oral LD50 in rats of 26 mg/kg . Dinoseb demonstrates a nearly identical oral LD50 of 25-28 mg/kg [1]. This confirms that the structural modification improves handling without diminishing the core uncoupling potency.
| Evidence Dimension | Acute Oral Toxicity (LD50) |
| Target Compound Data | 26 mg/kg |
| Comparator Or Baseline | Dinoseb: 25-28 mg/kg |
| Quantified Difference | Statistically comparable baseline toxicity |
| Conditions | In vivo (Rat, Oral administration) |
Allows for direct toxicological comparison and use as a positive control for oxidative phosphorylation uncoupling, while offering enhanced physical handling properties.
Due to its high melting point (125.5-126.5 °C) and solid-state stability, Dinoterb is highly suitable for LC-MS/MS and GC-MS calibration standards. It prevents the degradation and gravimetric weighing errors commonly associated with low-melting analogs like Dinoseb.
Selected for in vitro cellular respiration studies where its specific pKa (5.0) and extremely low aqueous solubility (4.5 mg/L) ensure predictable partitioning into the inner mitochondrial membrane, allowing researchers to accurately model protonophore behavior [1].
Utilized as a structurally hindered benchmark in soil mobility and water sediment degradation studies. Its stability at pH 5-9 and specific photostability profile (DT50 14-18 days in water) provide a critical contrast to less persistent or more water-soluble nitrophenol derivatives [1].
Acute Toxic;Health Hazard;Environmental Hazard